
Dodecaundecaene-1,12-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecaundecaene-1,12-dithione is an organic compound with the molecular formula C12S2. It consists of 12 carbon atoms and 2 sulfur atoms, forming a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecaundecaene-1,12-dithione typically involves the reaction of dodecanedioic acid with sulfur-containing reagents under specific conditions. One common method includes the esterification of dodecanedioic acid with n-hexanol, followed by hydrogenation reduction to obtain the target product . The reaction conditions often require controlled temperatures and the absence of catalysts to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and reduction processes. The use of advanced reactors and purification techniques ensures the efficient production of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecaundecaene-1,12-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
Scientific Research Applications
Dodecaundecaene-1,12-dithione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dodecaundecaene-1,12-dithione involves its interaction with molecular targets and pathways within biological systems. The compound can act as a redox-active ligand, facilitating electron transfer processes in transition metal complexes . Additionally, its sulfur atoms may interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A compound with a similar sulfur-containing structure, used in the protection of carbonyl compounds.
1,3-Dithiane: Another sulfur-containing compound, known for its use in organic synthesis and as a protecting group for aldehydes and ketones.
Uniqueness
Dodecaundecaene-1,12-dithione stands out due to its unique combination of carbon and sulfur atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
628315-46-8 |
|---|---|
Molecular Formula |
C12S2 |
Molecular Weight |
208.3 g/mol |
InChI |
InChI=1S/C12S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |
InChI Key |
CUDJQLMQWCGAFB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=S)=C=C=C=C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


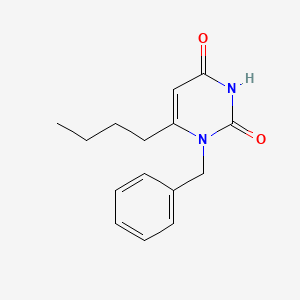
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
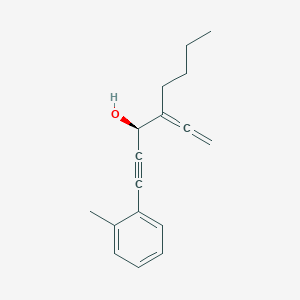
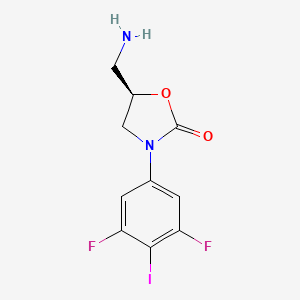
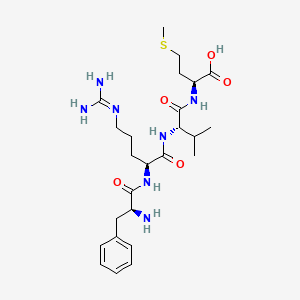
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
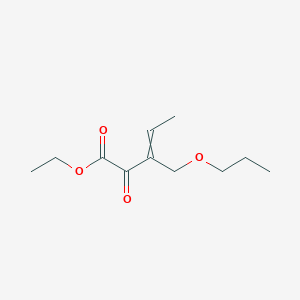
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
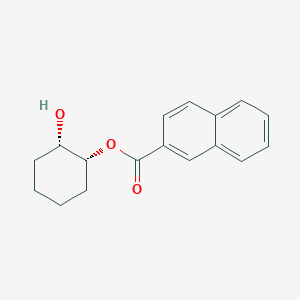
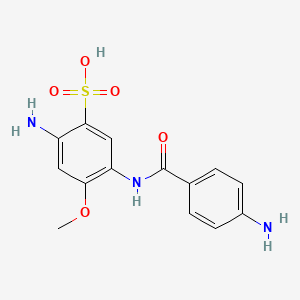
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
